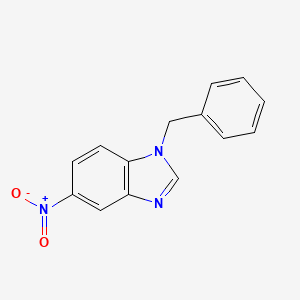

1-benzyl-5-nitro-1H-1,3-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWRCUGAWHFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356614 | |

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15207-93-9 | |

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-benzyl-5-nitro-1H-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-benzyl-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy and experimental parameters, ensuring a robust and reproducible methodology.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials. The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

The first step involves the construction of the benzimidazole core through the condensation of 4-nitro-o-phenylenediamine with formic acid. This is a classic and efficient method for forming the heterocyclic ring system. The second step is the regioselective N-alkylation of the synthesized 5-nitro-1H-benzimidazole with benzyl chloride to introduce the benzyl group at the N1 position.

PART 1: Synthesis of the Precursor: 5-nitro-1H-benzimidazole

The initial and crucial phase of this synthesis is the formation of the 5-nitro-1H-benzimidazole scaffold. This is achieved via a well-established acid-catalyzed condensation reaction.

Reaction Mechanism: Phillips-Ladenburg Condensation

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is known as the Phillips-Ladenburg condensation. The reaction proceeds through the following key steps:

-

Initial Acylation: One of the amino groups of 4-nitro-o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl intermediate after dehydration.

-

Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the formyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic benzimidazole ring.

The acidic conditions of the reaction medium protonate the carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group.

Experimental Protocol: Synthesis of 5-nitro-1H-benzimidazole

This protocol is adapted from a reliable and high-yielding procedure.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Recommendation |

| 4-nitro-o-phenylenediamine | 98% purity | Standard chemical supplier |

| Formic acid (88-91%) | Reagent grade | Standard chemical supplier |

| 10% Hydrochloric acid | ACS grade | Standard chemical supplier |

| Concentrated Ammonium hydroxide | ACS grade | Standard chemical supplier |

| Deionized water | ||

| Phosphorus pentoxide (P₂O₅) | Reagent grade | Standard chemical supplier |

Procedure:

-

To a suspension of 15.3 g (0.1 mol) of 4-nitro-o-phenylenediamine in 150 mL of 10% hydrochloric acid in a round-bottom flask, add 15 mL of formic acid.[1]

-

The reaction mixture is stirred and heated on a water bath at 80°C for 3 hours.[1]

-

After heating, the reaction mixture is cooled to room temperature.

-

The mixture is then made alkaline by the slow addition of concentrated ammonium hydroxide solution with continuous stirring.

-

The resulting yellowish precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.

-

The crude product is dried over phosphorus pentoxide under reduced pressure to yield 5(6)-nitro-benzimidazole.[1]

Expected Yield: Approximately 14.3 g (89%).[1]

Characterization of 5-nitro-1H-benzimidazole:

-

Melting Point: 209°-211° C.[1]

-

Appearance: Yellowish needles.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, J = 6.8 Hz, C6H), 7.77 (d, 1H, J = 6.8 Hz, C7H).[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 146.72, 143.01, 142.58, 117.52, 114.96, 112.66.[3]

PART 2: N-Benzylation of 5-nitro-1H-benzimidazole

With the benzimidazole core successfully synthesized, the next step is the introduction of the benzyl group onto one of the nitrogen atoms of the imidazole ring.

Mechanism of N-Alkylation

The N-alkylation of benzimidazoles is a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Caption: Mechanism of N-alkylation of 5-nitro-1H-benzimidazole.

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base is preferred to avoid side reactions with benzyl chloride. An aprotic polar solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the N-alkylation of benzimidazoles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Recommendation |

| 5-nitro-1H-benzimidazole | Synthesized above | |

| Benzyl chloride | 99% purity | Standard chemical supplier |

| Anhydrous Potassium carbonate | 99% purity | Standard chemical supplier |

| Acetonitrile | Anhydrous, ≥99.8% | Standard chemical supplier |

| Ethyl acetate | ACS grade | Standard chemical supplier |

| Hexane | ACS grade | Standard chemical supplier |

| Saturated aqueous sodium bicarbonate | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Reagent grade | Standard chemical supplier |

Procedure:

-

To a solution of 5-nitro-1H-benzimidazole (1.63 g, 10 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl chloride (1.39 g, 1.15 mL, 11 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization of this compound:

-

¹³C NMR: The following are the computed chemical shifts for 1-benzyl-5-nitro-1H-benzoimidazole. Experimental verification is recommended.[4]

-

CAS Number: 15207-93-9

Trustworthiness and Self-Validation

The integrity of this synthetic guide is grounded in the use of well-established reactions and purification techniques. The characterization data provided for the intermediate, 5-nitro-1H-benzimidazole, allows for a critical checkpoint in the synthesis. Confirmation of the structure and purity of this intermediate is essential before proceeding to the final step. For the final product, the provided CAS number and predicted ¹³C NMR data serve as a reference for validation. It is strongly recommended that researchers perform full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis) of the final compound and compare it with the expected data to ensure the synthesis was successful.

Concluding Remarks for the Practicing Scientist

This guide outlines a robust and reproducible pathway for the synthesis of this compound. The two-step approach, involving the initial formation of the benzimidazole core followed by N-benzylation, provides a clear and logical progression. By understanding the underlying mechanisms of each step, researchers can troubleshoot and optimize the reaction conditions as needed. The provided experimental protocols, coupled with the characterization data, offer a self-validating framework for the successful synthesis of this valuable compound.

References

-

ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

-

Yu, B., Zhang, H., Zhao, Y., Chen, S., Xu, J., Huang, C., & Liu, Z. (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. The Royal Society of Chemistry. Retrieved from [Link]

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(25), 19373-19379. [Link]

-

ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

-

Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. (2021). Taylor & Francis. Retrieved from [Link]

-

de Oliveira, V. G., da Rosa, G. G., Leite, F. P. L., & Mendes, S. R. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 2236–2243. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitrobenzimidazole. PubChem. Retrieved from [Link]

- Hoffmann, K. (1960). Benzimidazoles. U.S. Patent No. 2,935,514. Washington, DC: U.S. Patent and Trademark Office.

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives. Retrieved from [Link]

-

Wang, L., Li, X., Chen, Z., Wang, L., & Fan, X. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8783–8787. [Link]

-

Sharma, D., & Narasimhan, B. (2014). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-methyl-5-nitro-1H-benzimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). 5-nitro-1H-benzimidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-5-nitro-1H-benzoimidazole. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Retrieved from [Link]

-

Google APIs. (n.d.). United States Patent Office >-et-O-. Retrieved from [Link]

-

TSI Journals. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole

This guide provides a comprehensive overview of the core physicochemical properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzimidazole derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a nitro group and a benzyl substituent to the benzimidazole scaffold significantly influences its electronic and steric characteristics, thereby affecting its biological activity and material properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized repository of theoretical and experimental data to support further investigation and application of this compound.

Molecular and Structural Characteristics

This compound possesses a rigid benzimidazole core, which is essentially planar. The benzyl group, attached at the N-1 position, introduces a degree of conformational flexibility. The dihedral angle between the benzimidazole ring system and the benzyl ring is a critical parameter influencing crystal packing and intermolecular interactions. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the aromatic system. This substitution is known to affect the thermal and chemical stability of benzimidazole compounds.[1]

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

| Property | 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole |

| Molecular Formula | C15H13N3O2 | C16H15N3O2 |

| Molecular Weight | 267.28 g/mol | 281.31 g/mol |

| XLogP3 | 3.3 | 3.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 2 | 2 |

| Exact Mass | 267.100776666 Da | 281.116426730 Da |

| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų |

| Heavy Atom Count | 20 | 21 |

Data for related compounds are provided as estimators for the properties of this compound.[3][4]

Spectroscopic Properties

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectra of N-substituted benzimidazoles typically show a characteristic singlet for the methylene (-CH2-) protons of the benzyl group in the range of 5.90–4.70 ppm.[5] The aromatic protons of the benzimidazole and benzyl rings appear in the δ 8.80–6.65 ppm region.[5] 13C NMR spectra would be expected to show signals for the methylene carbon and the aromatic carbons, with the carbon atoms of the benzimidazole ring bearing the nitro group being significantly shifted.[5]

-

Infrared (IR) Spectroscopy : Key vibrational bands would include those corresponding to the C=N stretching of the imidazole ring, aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group and the nitro group.

Physicochemical Parameters

Solubility and Lipophilicity

The solubility of benzimidazole derivatives is highly dependent on the nature of their substituents. The parent benzimidazole is freely soluble in alcohol and sparingly soluble in ether, while being practically insoluble in non-polar solvents like benzene and petroleum ether.[6] It is soluble in aqueous solutions of acids and strong alkalis.[6] The presence of the benzyl group in this compound is expected to increase its lipophilicity and decrease its aqueous solubility. Conversely, the polar nitro group may slightly enhance solubility in polar organic solvents.[7]

The octanol/water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. For the related compound 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, the computed XLogP3 value is 3.3, suggesting significant lipophilicity.[4] A similar value would be anticipated for the title compound.

Melting Point and Thermal Stability

The melting point of benzimidazole derivatives is influenced by their crystal lattice energy and intermolecular forces. The parent 5-nitrobenzimidazole has a melting point of 207-210 °C.[8] The introduction of the benzyl group is likely to alter the crystal packing and thus the melting point. Studies on nitro-substituted benzimidazoles have shown that nitro groups generally decrease the thermal stability of the parent compound.[1]

Acidity/Basicity (pKa)

The benzimidazole ring system contains both an acidic N-H proton (in the unsubstituted form) and a basic imine-type nitrogen. The predicted pKa for the protonated form of 5-nitrobenzimidazole is 10.95 ± 0.10, indicating weak acidity of the N-H proton.[8] For this compound, the N-H proton is replaced by a benzyl group, so it will primarily exhibit basic character due to the lone pair of electrons on the N-3 nitrogen. The electron-withdrawing nitro group will decrease the basicity of the imidazole ring compared to the unsubstituted 1-benzyl-benzimidazole.

Experimental Protocols

Workflow for Synthesis and Characterization

The synthesis of N-substituted nitrobenzimidazoles typically involves a multi-step process. A general synthetic strategy is outlined below.[2][5]

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives (General Procedure)

This protocol is adapted from a general method for the synthesis of related compounds and may require optimization for the specific target molecule.[2][5]

-

Synthesis of the 6-nitro-1H-benzimidazole precursor:

-

A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is condensed in the presence of an oxidizing agent such as sodium metabisulfite.

-

The reaction can be carried out using conventional heating under reflux or by microwave irradiation to reduce reaction times and potentially increase yields.[5]

-

-

N-benzylation:

-

The synthesized 6-nitro-1H-benzimidazole is dissolved in a suitable solvent (e.g., ethanol).

-

A base, such as potassium carbonate, is added to the mixture.

-

A benzyl halide (e.g., benzyl bromide or benzyl chloride) is added, and the reaction mixture is heated under reflux or irradiated in a microwave.[2]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

The product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

-

-

Characterization:

-

The structure and purity of the final compound are confirmed by spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry) and elemental analysis.

-

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially when substituted with multiple nitro groups.[1] It is recommended to consult the Safety Data Sheet (SDS) for 5-nitrobenzimidazole and other related compounds for specific handling and disposal instructions.[8] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.

Conclusion

The physicochemical properties of this compound are dictated by the interplay of the benzimidazole core, the electron-withdrawing nitro group, and the bulky, lipophilic benzyl substituent. While experimental data for this specific molecule is scarce, analysis of related compounds provides valuable insights into its expected characteristics. The information presented in this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar benzimidazole derivatives in drug discovery and materials science. Further experimental investigation is warranted to precisely determine the physicochemical parameters of this promising compound.

References

-

Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2613. [Link]

-

Milić, M., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4469. [Link]

-

Nguyen, T. T. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. RSC Advances, 12(35), 22967-22984. [Link]

-

Nguyen, T. T. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22967-22984. [Link]

-

Akkurt, M., et al. (2006). 5-Nitro-1-(2-piperidinoethyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(3), o922-o924. [Link]

-

PubChem. 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. [Link]

-

PubChem. 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole. [Link]

-

ResearchGate. NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3). [Link]

-

PubChem. Benzimidazole. [Link]

-

NIST. 1H-Benzimidazole. [Link]

-

Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

-

Singh, R., et al. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. European Journal of Medicinal Chemistry, 180, 56-70. [Link]

-

Sravanthi, M., & Harikishore, P. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 8(19), 33-37. [Link]

-

PubChem. 5-Nitrobenzimidazole. [Link]

Sources

- 1. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 3. 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole | C16H15N3O2 | CID 2768821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | C15H13N3O2 | CID 13810601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

Elucidation of 1-benzyl-5-nitro-1H-1,3-benzimidazole: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of 1-benzyl-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are prevalent in a variety of pharmacologically active agents, and the introduction of a nitro group and a benzyl substituent can modulate their biological activity, making a thorough structural characterization paramount for drug development.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthesis and multi-faceted spectroscopic analysis required to unequivocally confirm the structure of this target molecule.

The Strategic Importance of Structural Verification

In the realm of drug discovery, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. For a compound like this compound, an unambiguous understanding of its chemical architecture is critical for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A confirmed structure allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles.[1]

-

Intellectual Property: A well-characterized molecule is essential for securing patent protection.

-

Regulatory Compliance: Regulatory bodies such as the FDA require irrefutable proof of a compound's structure for clinical trial approval.

This guide will walk through a logical and self-validating workflow for the structural elucidation of this compound, from its synthesis to its comprehensive spectroscopic fingerprinting.

Synthesis of this compound

The synthesis of N-substituted benzimidazoles can be achieved through various methods, with the most common being the condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by N-alkylation.[4][5] For the target molecule, a two-step synthetic pathway is generally employed.

Experimental Protocol:

Step 1: Synthesis of 5-Nitro-1H-benzimidazole

-

In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in an excess of formic acid.

-

Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

The precipitated product, 5-nitro-1H-benzimidazole, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Dissolve the 5-nitro-1H-benzimidazole from Step 1 in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for 8-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Elucidation Workflow

The unequivocal structural confirmation of the synthesized compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for confirming its identity.

-

Expected Molecular Ion Peak (M+) : For this compound (C₁₄H₁₁N₃O₂), the expected molecular weight is approximately 265.26 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

-

Fragmentation Pattern : Common fragmentation patterns for N-benzyl benzimidazoles include the loss of the benzyl group (resulting in a peak at m/z 91 for the benzyl cation) and fragmentation of the benzimidazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene and benzimidazole rings. |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong evidence for the nitro group. |

| Symmetric NO₂ Stretch | 1350-1300 | Further confirms the presence of the nitro group. |

| C=N Stretch | 1620-1580 | Characteristic of the imidazole ring. |

| Aromatic C=C Stretch | 1600-1450 | Indicates the presence of the aromatic rings. |

The absence of a broad N-H stretching band around 3400-3200 cm⁻¹ would be a key indicator that the N-alkylation was successful.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

-

Benzyl Group Protons :

-

CH₂ : A singlet integrating to 2H is expected for the methylene protons of the benzyl group, typically in the range of δ 5.4-5.6 ppm.

-

Phenyl Protons : A multiplet integrating to 5H, corresponding to the protons of the benzyl phenyl ring, is expected in the aromatic region (δ 7.2-7.4 ppm).

-

-

Benzimidazole Ring Protons :

-

H-2 : A singlet for the proton at the 2-position of the benzimidazole ring is expected, typically downfield (δ 8.0-8.5 ppm).

-

H-4, H-6, H-7 : The protons on the nitro-substituted benzene ring will exhibit a characteristic splitting pattern. Due to the electron-withdrawing nature of the nitro group, these protons will be shifted downfield. The expected pattern would be a doublet for H-7, a doublet of doublets for H-6, and a doublet for H-4. The precise chemical shifts and coupling constants would need to be determined from the spectrum.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-2 (Benzimidazole) | 145-150 |

| C-4 (Benzimidazole) | 110-120 |

| C-5 (Benzimidazole) | 140-145 (due to NO₂) |

| C-6 (Benzimidazole) | 115-125 |

| C-7 (Benzimidazole) | 110-120 |

| C-3a & C-7a (Bridgehead) | 130-145 |

| CH₂ (Benzyl) | 45-55 |

| Phenyl (Benzyl) | 125-140 |

2D NMR Spectroscopy and the Importance of NOE

To unequivocally determine the position of the benzyl and nitro groups, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : Would confirm the coupling between adjacent protons on the benzimidazole and benzyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate the proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Would show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the entire molecular structure.

-

NOE (Nuclear Overhauser Effect) Spectroscopy : This is a crucial experiment for confirming the regiochemistry. Irradiation of the benzylic CH₂ protons should show an NOE enhancement to the H-7 proton of the benzimidazole ring, confirming the 1-substitution pattern. This is a definitive piece of evidence that distinguishes the 1-benzyl isomer from the 3-benzyl isomer. A similar NOE experiment on a close analog, 1-benzyl-2-methyl-5-nitro-1H-benzimidazole, confirmed the position of the nitro group at position 5.[6]

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of logical synthesis and comprehensive spectroscopic analysis. By integrating data from Mass Spectrometry, IR, ¹H NMR, ¹³C NMR, and 2D NMR, a self-validating and irrefutable structural assignment can be achieved. This rigorous approach to characterization is fundamental to advancing the development of new benzimidazole-based therapeutic agents.

References

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Pharmaceuticals. Available at: [Link]

-

N-Benzyl-2-nitro-1H-imidazole-1-acetamide - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2023). PubMed Central. Available at: [Link]

-

Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. (2020). PubMed Central. Available at: [Link]

- Benzimidazoles. (1960). Google Patents.

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2017). Oriental Journal of Chemistry. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PubMed Central. Available at: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry. Available at: [Link]

-

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole. (n.d.). PubChem. Retrieved from [Link]

-

Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. (2021). sciensano.be. Available at: [Link]

-

Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). PubMed. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

A Note on Chemical Identification: This guide focuses on the chemical intermediate commonly known as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. While the request specified CAS number 15207-93-9, extensive database searches indicate that the correct and widely recognized CAS number for this compound is 52605-52-4 . The information herein pertains to the compound registered under CAS number 52605-52-4, a critical precursor in pharmaceutical synthesis.

Introduction

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is an arylpiperazine compound of significant interest to the pharmaceutical industry.[1] It serves as a key building block, or intermediate, in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a piperazine ring substituted with both a chlorophenyl and a chloropropyl group, makes it a versatile reagent for constructing more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies, tailored for professionals in drug development and chemical research. The primary utility of this compound lies in its role as a direct precursor to Trazodone, a widely prescribed antidepressant medication.[1][4]

Chemical and Physical Properties

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is typically supplied as a white to off-white or light yellow crystalline powder.[5][6] Its hydrochloride salt form enhances water solubility, a desirable characteristic for many synthetic applications.[3] The compound is also soluble in polar organic solvents such as ethanol, as well as warm DMSO and methanol.[5][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 52605-52-4 | [1][6] |

| Molecular Formula | C13H18Cl2N2·HCl (or C13H19Cl3N2) | [5][8] |

| Molecular Weight | 309.66 g/mol (some sources cite 313.66 or 323.24 g/mol ) | [1][5][6][8] |

| Appearance | White to off-white crystalline powder | [5][6][7] |

| Melting Point | 198-203 °C | [1][4] |

| Solubility | Soluble in water, ethanol, warm DMSO, and warm methanol | [5][7] |

| Purity | Typically ≥ 97-99% (by HPLC) | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from light | [5][6] |

Synthesis and Manufacturing

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a multi-step process that is well-documented in chemical literature and patents. A common and efficient route involves the N-alkylation of 1-(3-chlorophenyl)piperazine.

General Synthesis Pathway

A widely employed synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a bifunctional alkylating agent like 1-bromo-3-chloropropane.[9][10] The reaction is typically carried out in a biphasic solvent system (e.g., acetone and water) under basic conditions to neutralize the hydrogen bromide formed during the reaction.[10] The resulting free base is then converted to its stable hydrochloride salt.

Caption: Generalized synthesis scheme for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process.[10]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1 equivalent) and 1-bromo-3-chloropropane (1 equivalent) in a mixture of water and acetone.

-

Base Addition: Cool the stirred solution to between 0°C and 10°C. Slowly add a 50% aqueous solution of sodium hydroxide (approx. 2.5 equivalents) dropwise, ensuring the temperature is maintained.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 16-18 hours.[9][10]

-

Workup: Separate the upper organic layer and concentrate it under reduced pressure to yield a residual oil (the free base).

-

Salt Formation and Purification: Dissolve the oily residue in boiling dilute hydrochloric acid. Upon cooling, the hydrochloride salt will separate, often initially as an oil that solidifies on standing.

-

Isolation: Collect the solid product by filtration, rinse with cold water, and air dry. For higher purity, the product can be recrystallized from water with the use of activated charcoal.[10]

Core Application in Drug Development: Trazodone Synthesis

The primary and most critical application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is its role as a key intermediate in the synthesis of Trazodone.[1][2][4] Trazodone is a multimodal antidepressant that functions as a serotonin antagonist and reuptake inhibitor (SARI).[11][12]

The synthesis of Trazodone involves the condensation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine with s-triazolo-[4,3-a]-pyridin-3-one.[12][13] The chloropropyl group on the piperazine intermediate acts as an electrophile, reacting with the nucleophilic triazolone ring to form the final Trazodone molecule.

Sources

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]

- 6. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 12. tdcommons.org [tdcommons.org]

- 13. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

The Nitro-Substituted Benzimidazole: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Evolution

Abstract

The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a nitro functional group onto this privileged structure profoundly modulates its electronic properties and biological activity, leading to the discovery and development of potent drugs across diverse therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the discovery and history of nitrobenzimidazole compounds. We will traverse the historical milestones from the initial synthesis of the benzimidazole core to the rational design of modern nitrobenzimidazole-based pharmaceuticals. This guide will meticulously detail the evolution of synthetic methodologies, elucidate the mechanisms of action that underpin their therapeutic efficacy, and present key structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, bridging the historical context with contemporary applications and future perspectives in the field of nitrobenzimidazole chemistry.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of benzimidazole chemistry began in the latter half of the 19th century. While the first synthesis of the parent benzimidazole is often attributed to Hoebrecker in 1872, it was the recognition of the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as an integral component of vitamin B12 in the 1950s that ignited significant interest in this heterocyclic system as a potential nucleus for chemotherapeutic agents.[1] This discovery spurred a wave of research into the synthesis and biological evaluation of a vast array of benzimidazole derivatives.

The introduction of the nitro group, a potent electron-withdrawing moiety, marked a pivotal moment in the evolution of benzimidazole-based therapeutics. The initial explorations into nitro-substituted benzimidazoles were likely driven by the broader interest in nitroaromatic compounds in medicinal chemistry, a field that was rapidly expanding in the mid-20th century.

A significant milestone in the therapeutic application of nitrobenzimidazoles was the discovery of their potent anthelmintic properties. Following the introduction of the first benzimidazole anthelmintic, thiabendazole, in 1961, a systematic exploration of structural analogs led to the development of numerous nitro-containing derivatives with enhanced efficacy and broader spectrum of activity.[1]

The 1970s and 1980s witnessed another major breakthrough with the advent of nitrobenzimidazole-based proton pump inhibitors (PPIs). The serendipitous discovery of the anti-secretory activity of timoprazole, a substituted benzimidazole, paved the way for the development of omeprazole, the first clinically successful PPI. This class of drugs revolutionized the treatment of acid-related gastrointestinal disorders.

More recently, the focus has shifted towards exploring the potential of nitrobenzimidazole compounds as anticancer, antimicrobial, and antiviral agents, with several promising candidates currently in various stages of development.

Timeline of Key Discoveries

| Year | Discovery | Significance |

| 1944 | Woolley and colleagues publish on the purine-like structure of benzimidazoles and their antibacterial properties.[1] | Establishes early interest in the biological activity of the benzimidazole core. |

| 1950s | The 5,6-dimethylbenzimidazole moiety is identified as a key component of vitamin B12. | Sparks widespread interest in the benzimidazole scaffold for drug development. |

| 1960 | Fort et al. report the discovery of benzimidazole derivatives as proton pump inhibitors.[1] | Lays the groundwork for the development of a major class of gastrointestinal drugs. |

| 1961 | Thiabendazole, the first benzimidazole anthelmintic, is introduced.[1] | Initiates the era of benzimidazole-based antiparasitic drugs. |

| 1970s | Discovery of the potent analgesic properties of etonitazene, a nitrobenzimidazole derivative. | Highlights the diverse pharmacological potential of the nitrobenzimidazole scaffold. |

| 1979 | Omeprazole, a nitrobenzimidazole-containing proton pump inhibitor, is synthesized. | Revolutionizes the treatment of peptic ulcers and other acid-related disorders. |

| 1990s-Present | Extensive research into nitrobenzimidazoles as anticancer, antimicrobial, and antiviral agents. | Ongoing efforts to repurpose and develop new nitrobenzimidazole-based therapeutics for a wide range of diseases. |

The Art of Synthesis: Crafting the Nitrobenzimidazole Core

The synthesis of nitrobenzimidazole derivatives has evolved significantly over the years, from classical condensation reactions to more sophisticated and efficient modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and imidazole rings.

The Phillips-Ladenburg Condensation: A Classic Approach

The most fundamental and widely employed method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or orthoester) under acidic conditions. This reaction, often referred to as the Phillips-Ladenburg synthesis, proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration.

To introduce a nitro group, a pre-functionalized starting material, typically a 4-nitro-o-phenylenediamine, is used.

Figure 1: General scheme for the Phillips-Ladenburg synthesis of 2-substituted-5-nitrobenzimidazoles.

Modern Synthetic Strategies

While the Phillips-Ladenburg condensation remains a workhorse in benzimidazole synthesis, several modern methods have been developed to improve yields, reduce reaction times, and enhance substrate scope. These include:

-

Microwave-assisted synthesis: This technique significantly accelerates the condensation reaction, often reducing reaction times from hours to minutes and improving yields.[2]

-

Catalytic methods: A variety of catalysts, including metal nanoparticles and solid-supported acids, have been employed to facilitate the cyclization under milder conditions.

-

One-pot multi-component reactions: These elegant strategies allow for the synthesis of complex benzimidazole derivatives from simple starting materials in a single reaction vessel, improving efficiency and reducing waste.

Post-Synthetic Nitration

An alternative approach to synthesizing nitrobenzimidazoles involves the direct nitration of a pre-formed benzimidazole ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of regioisomers, and the position of nitration is influenced by the substituents already present on the benzimidazole core.

Therapeutic Applications: A Multifaceted Pharmacophore

The introduction of the nitro group imparts unique physicochemical properties to the benzimidazole scaffold, leading to a diverse range of biological activities.

Anthelmintic Agents

Nitrobenzimidazoles have a long and successful history as anthelmintic drugs. Their primary mechanism of action involves the inhibition of tubulin polymerization in parasitic worms. By binding to the β-tubulin subunit, they disrupt the formation of microtubules, which are essential for cellular processes such as cell division, motility, and nutrient absorption. This ultimately leads to the paralysis and death of the parasite.

The nitro group at the 5-position of the benzimidazole ring is a common feature in many potent anthelmintic agents. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 2-position also plays a crucial role in determining the efficacy and spectrum of activity.

Anticancer Agents

The potential of nitrobenzimidazole derivatives as anticancer agents is an area of intense research. Their mechanisms of action are often multifaceted and can include:

-

Hypoxia-selective activation: The nitro group can be bioreductively activated under the hypoxic conditions often found in solid tumors. This leads to the formation of reactive cytotoxic species that can damage DNA and other cellular macromolecules.[3][4]

-

DNA intercalation and damage: Some nitrobenzimidazole compounds can intercalate into the minor groove of DNA, disrupting DNA replication and transcription.

-

Induction of apoptosis: Many nitrobenzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[5][6]

-

Enzyme inhibition: Certain nitrobenzimidazoles can inhibit key enzymes involved in cancer cell proliferation and survival, such as poly (ADP-ribose) polymerase (PARP).[5][6]

Table 1: In Vitro Anticancer Activity of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives [5]

| Compound | R | Cell Line | IC50 (nM) |

| 1 | 4-Cl-3-NO2-Ph | A549 | 28 |

| 2 | 4-Cl-Ph | A549 | >10,000 |

| 3 | 4-NO2-Ph | A549 | 1,200 |

| 4 | 3,5-di-NO2-Ph | A549 | 450 |

| 5 | 2,4-di-Cl-Ph | A549 | >10,000 |

| 6 | 4-F-Ph | A549 | >10,000 |

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Figure 2: Mechanism of hypoxia-selective activation of nitrobenzimidazoles in cancer therapy.

Antimicrobial Agents

Nitrobenzimidazole derivatives have demonstrated broad-spectrum activity against various microorganisms, including bacteria and fungi. Similar to their anticancer mechanism, their antimicrobial action often relies on the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can cause oxidative stress and damage essential cellular components.

Table 2: Antimicrobial Activity of Synthesized 5-Nitro-2-substituted Benzimidazoles (Zone of Inhibition in mm) [7]

| Compound | R | B. cereus (Gram +ve) | E. coli (Gram -ve) |

| XY-1 | 2-OH-Ph | 15 | 17 |

| XY-2 | 4-Cl-Ph | 16 | 15 |

| XY-3 | Ph | 18 | 16 |

| Streptomycin | - | 20 | 18 |

Other Therapeutic Applications

The versatility of the nitrobenzimidazole scaffold has led to its exploration in various other therapeutic areas, including:

-

Proton Pump Inhibitors (PPIs): As mentioned earlier, nitro-substituted benzimidazoles like omeprazole are potent inhibitors of the gastric H+/K+-ATPase, making them highly effective in reducing stomach acid secretion.

-

Antiviral Agents: Certain nitrobenzimidazole derivatives have shown promising activity against a range of viruses.

-

Analgesics: The potent opioid agonist etonitazene is a notable example of a nitrobenzimidazole with powerful analgesic properties.[1]

Experimental Protocols

The following protocols are provided as examples of the synthesis of key nitrobenzimidazole derivatives, based on established literature procedures. Researchers should always adhere to appropriate laboratory safety practices.

Synthesis of 5-Nitro-2-aryl-1H-benzimidazoles[8]

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (DME)

-

Sodium metabisulfite

-

Methanol

-

Ethyl acetate

Procedure:

-

To a solution of 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane, add the substituted aromatic aldehyde (1.01 equivalents).

-

Stir the mixture at 0°C in an ice bath for 2 hours.

-

Reflux the reaction mixture for 1 hour to form the Schiff base intermediate.

-

Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) to the reaction mixture.

-

Stir the mixture under reflux for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system.

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol to obtain the pure 5-nitro-2-aryl-1H-benzimidazole.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Microwave-Assisted Synthesis of 5-Nitro-2-aryl-substituted-1H-benzimidazoles[2]

Materials:

-

4-Nitro-o-phenylenediamine

-

Substituted phenoxyacetic acid

-

6N Hydrochloric acid

-

Aqueous ammonia

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1 equivalent) and the substituted phenoxyacetic acid (1 equivalent) in 15 mL of 6N HCl.

-

Irradiate the mixture in a microwave reactor at 400W for 2.5-3.5 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with aqueous ammonia.

-

Collect the precipitated product by filtration and recrystallize from a water-ethanol mixture.

Conclusion and Future Directions

The journey of nitrobenzimidazole compounds, from their early discovery to their current status as versatile therapeutic agents, is a testament to the power of medicinal chemistry. The strategic introduction of a nitro group onto the benzimidazole scaffold has unlocked a wealth of biological activities, leading to the development of life-saving drugs for a myriad of diseases.

The future of nitrobenzimidazole research remains bright. The ongoing exploration of their anticancer and antimicrobial properties, coupled with the development of novel synthetic methodologies, promises to yield new and improved therapeutic agents. The elucidation of their complex mechanisms of action will continue to provide valuable insights for the rational design of next-generation nitrobenzimidazole-based drugs with enhanced efficacy and selectivity. As our understanding of the intricate interplay between chemical structure and biological function deepens, the nitrobenzimidazole core is poised to remain a privileged scaffold in the armamentarium of drug discovery for years to come.

References

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed. [Link]

-

Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... (n.d.). ResearchGate. [Link]

-

Full article: Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. (n.d.). Taylor & Francis Online. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]

-

Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. (2011). ResearchGate. [Link]

-

Nitroimidazoles as Anti-Tumor Agents. (2011). PubMed. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). ScienceDirect. [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. [Link]

-

In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Modification of Chemotherapy by Nitroimidazoles. (n.d.). PubMed. [Link]

- AT205968B - Process for the preparation of new benzimidazoles. (n.d.).

-

An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2020). Molecules, 25(21), 5035. [Link]

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2020). Molecules, 25(18), 4259. [Link]

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Dalton Transactions, 44(20), 9334-9349. [Link]

-

Review of synthesis process of nitrobenzimidazole derivatives. (2023). Taylor & Francis Online. [Link]

-

Review of synthesis process of nitrobenzimidazole derivatives. (2023). ResearchGate. [Link]

-

A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (n.d.). ijarsct. [Link]

-

Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. (2012). ResearchGate. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2021). RSC Publishing. [Link]

-

Timeline and selected related chemical structures of nitroimidazole series. (n.d.). ResearchGate. [Link]

-

5-Nitrobenzimidazole | C7H5N3O2 | CID 7195. (n.d.). PubChem. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2000). PubMed. [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (2007). PubMed. [Link]

-

List of drugs by year of discovery. (n.d.). Wikipedia. [Link]

-

In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2013). Oriental Journal of Chemistry, 29(2), 647-653. [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (2015). Cold Spring Harbor Perspectives in Medicine, 5(3), a021147. [Link]

-

An historical overview of drug discovery. (2009). Methods in Molecular Biology, 572, 3-12. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. tandfonline.com [tandfonline.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data of 1-benzyl-5-nitro-1H-1,3-benzimidazole: An In-depth Technical Guide for Researchers

This guide provides a detailed analysis of the spectroscopic data for 1-benzyl-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzimidazole scaffold is a core structure in numerous pharmacologically active agents, and the introduction of a nitro group and a benzyl substituent significantly influences its electronic properties and potential biological activity.[1] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and further structural modifications.

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its spectroscopic properties. The systematic numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

1.1: ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzimidazole core and the benzyl substituent. The data presented below is a predictive summary based on the known spectral data of 5-nitro-1H-benzimidazole and N-benzyl benzimidazoles.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-4 |

| ~8.30 | s | 1H | H-2 |

| ~8.15 | dd | 1H | H-6 |

| ~7.80 | d | 1H | H-7 |

| ~7.30-7.40 | m | 5H | Benzyl H-2', H-3', H-4', H-5', H-6' |

| ~5.50 | s | 2H | Benzyl CH₂ |

Interpretation and Rationale:

-

Benzimidazole Protons (H-2, H-4, H-6, H-7): The protons on the nitro-substituted benzene ring are expected to be significantly deshielded. The H-4 proton, being ortho to the nitro group, is predicted to have the most downfield chemical shift around 8.55 ppm and appear as a doublet.[2] The H-6 proton, meta to the nitro group, will likely appear as a doublet of doublets around 8.15 ppm. The H-7 proton is anticipated to be a doublet around 7.80 ppm. The singlet at approximately 8.30 ppm is assigned to the H-2 proton of the imidazole ring.[2]

-

Benzyl Protons: The five protons of the benzyl ring are expected to resonate as a multiplet in the range of 7.30-7.40 ppm. The methylene protons (CH₂) of the benzyl group are predicted to appear as a sharp singlet around 5.50 ppm, a characteristic chemical shift for N-benzyl groups in benzimidazole systems.[3]

1.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are based on data for 5-nitro-1H-benzimidazole and general values for N-benzyl substituents.[2][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | C-5 |

| ~143.5 | C-2 |

| ~142.5 | C-7a |

| ~138.0 | C-3a |

| ~135.0 | Benzyl C-1' |

| ~129.0 | Benzyl C-3'/C-5' |

| ~128.5 | Benzyl C-4' |

| ~127.0 | Benzyl C-2'/C-6' |

| ~118.0 | C-6 |

| ~115.0 | C-4 |

| ~113.0 | C-7 |

| ~49.0 | Benzyl CH₂ |

Interpretation and Rationale:

-

Benzimidazole Carbons: The carbon atom attached to the nitro group (C-5) is expected to be the most deshielded among the benzene ring carbons, resonating around 147.0 ppm.[2] The C-2 carbon of the imidazole ring is also predicted to have a downfield chemical shift of approximately 143.5 ppm. The remaining benzimidazole carbons will appear in the aromatic region, with their precise shifts influenced by the electron-withdrawing nitro group.

-

Benzyl Carbons: The carbons of the benzyl group are expected in their typical aromatic region (127.0-135.0 ppm). The methylene carbon (CH₂) is predicted to have a chemical shift of around 49.0 ppm.[3]

1.3: Experimental Protocol for NMR Analysis

Caption: A generalized workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard pulse programs are used for both ¹H and ¹³C NMR data acquisition.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1610 | Medium | C=N stretch (imidazole) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1495 | Medium | Aromatic C=C stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted-like) |

| ~740 | Strong | C-H out-of-plane bend (monosubstituted benzyl) |

Interpretation and Rationale:

-

Nitro Group: The most characteristic and intense bands in the IR spectrum are expected to be from the nitro group. The asymmetric and symmetric stretching vibrations are predicted to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5]

-

Aromatic Rings: The stretching vibrations of the aromatic C-H bonds are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene and benzimidazole rings will likely appear around 1495 cm⁻¹.

-

Imidazole Ring: The C=N stretching vibration of the imidazole ring is anticipated to be around 1610 cm⁻¹.[6]

-

Out-of-Plane Bending: Strong bands in the fingerprint region, particularly around 830 cm⁻¹ and 740 cm⁻¹, can be attributed to the C-H out-of-plane bending vibrations of the substituted benzimidazole and the monosubstituted benzyl rings, respectively.

2.1: Experimental Protocol for IR Analysis

Caption: A generalized workflow for ATR-FTIR data acquisition.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

| m/z | Predicted Identity |

| 253 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) for this compound is expected at an m/z value of 253, corresponding to its molecular weight.

-

Fragmentation Pattern: A common fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond. This would result in two major fragments:

-

A fragment corresponding to the benzimidazole core after losing the benzyl group, which would have an m/z of 162 ([M - C₇H₇]⁺).

-

A fragment corresponding to the benzyl cation, which rearranges to the stable tropylium ion with an m/z of 91 ([C₇H₇]⁺). This is often a very intense peak in the mass spectra of benzyl-containing compounds.[7]

-

3.1: Experimental Protocol for MS Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Methodology (e.g., Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ion source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive ion mode) are released into the gas phase.

-

Mass Analysis and Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion, generating the mass spectrum.

References

-

Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Green Chemistry. Retrieved from [Link]

-

RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Retrieved from [Link]

-

PubChem. 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1971). Some 2-Benzyl-5-nitrobenzimidazoles. Retrieved from [Link]

-

PubChem. 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Benzyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PMC. Retrieved from [Link]

-

SpectraBase. 1-Benzyl-5-nitro-1H-benzoimidazole. Retrieved from [Link]

-

Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

ResearchGate. Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). Retrieved from [Link]

-

RSC Publishing. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. Retrieved from [Link]

-

ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]

-

ResearchGate. (PDF) 1-Benzyl-1H-benzimidazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]

-

NIST. 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. 1-Methyl-5-nitro-1H-benzimidazole-2-carbaldehyde oxime. Retrieved from [Link]

-

NIST. 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to 1-benzyl-5-nitro-1H-1,3-benzimidazole: From Molecular Structure to Potential Biological Interactions

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The introduction of specific substituents, such as a 1-benzyl group and a 5-nitro group, can profoundly modulate the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the theoretical studies on 1-benzyl-5-nitro-1H-1,3-benzimidazole. We will dissect the molecule's structural, electronic, and reactive properties using quantum chemical calculations and illustrate how these theoretical insights can predict its behavior and guide further experimental work, particularly in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational methods for the rational design of novel benzimidazole-based compounds.

Introduction: The Strategic Design of a Privileged Scaffold

Benzimidazole, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is structurally analogous to purines, allowing it to interact with a wide array of biological targets.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][5] The therapeutic potential of a benzimidazole core can be fine-tuned through strategic substitution at the N-1, C-2, and C-5/6 positions.[1][6]

In the case of this compound, the substituents are chosen with deliberate purpose:

-

The 1-Benzyl Group: This bulky, lipophilic group can enhance membrane permeability and participate in crucial π-π stacking or hydrophobic interactions within a protein's binding pocket, often improving the compound's pharmacokinetic profile and target affinity.[1][7]

-

The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the molecule's electronic landscape. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule a better electron acceptor.[8] This property is critical for certain mechanisms of action, such as bioreductive activation by microbial or cancer cell enzymes, and can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.[5][8]

This guide will systematically detail the theoretical methodologies used to understand and predict the properties of this promising molecule.

Computational Methodology: A Validated Workflow

The foundation of a theoretical investigation lies in a robust and validated computational workflow. Density Functional Theory (DFT) is the most common and reliable method for studying the electronic structure of molecules of this size, offering a favorable balance between accuracy and computational cost.[9]